![molecular formula C21H24N4O2 B14713520 2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide CAS No. 21515-03-7](/img/structure/B14713520.png)
2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide is a complex organic compound featuring aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide typically involves the formation of aziridine rings through cyclization reactions. One common method is the nucleophilic substitution of halides with aziridine precursors under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired aziridine rings without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors could be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: Reduction reactions can open the aziridine rings, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to ring-opening and the formation of substituted amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxaziridines from oxidation, amines from reduction, and various substituted amines from nucleophilic substitution reactions .
Scientific Research Applications
2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide involves the high reactivity of the aziridine rings. These rings can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, potentially leading to biological effects such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-methylaziridine-1-carboxamide: A simpler compound with similar aziridine ring structure.
4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide: Another compound with similar functional groups and reactivity.
Uniqueness
2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide is unique due to its dual aziridine rings, which confer high reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
21515-03-7 |
|---|---|
Molecular Formula |
C21H24N4O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C21H24N4O2/c1-14-12-24(14)20(26)22-18-7-3-16(4-8-18)11-17-5-9-19(10-6-17)23-21(27)25-13-15(25)2/h3-10,14-15H,11-13H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
HBAVTFLDZROSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N4CC4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


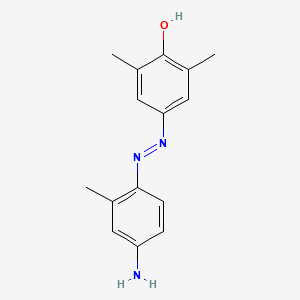
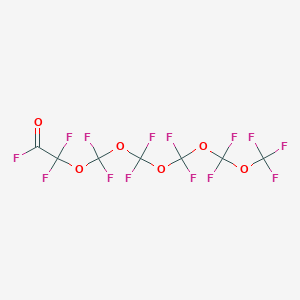
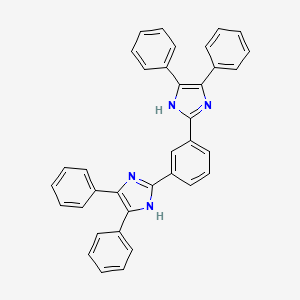


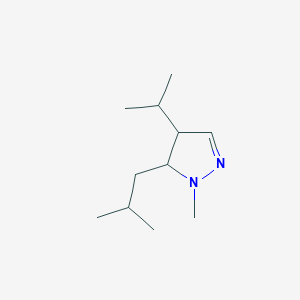
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)



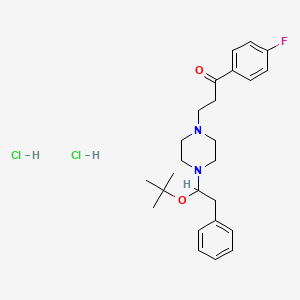

silane](/img/structure/B14713525.png)
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
